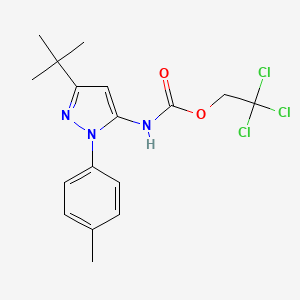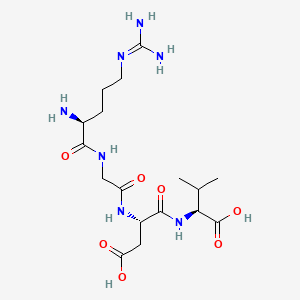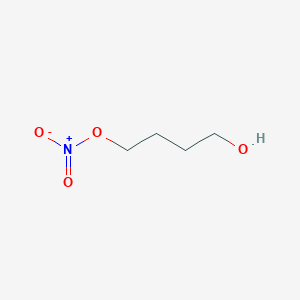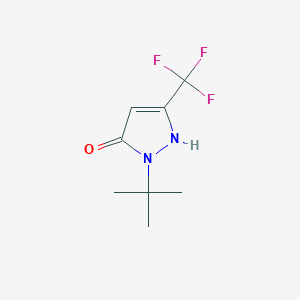![molecular formula C30H31N3O6 B1311814 17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione CAS No. 436866-52-3](/img/no-structure.png)
17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is also known as CHEMBL336179 . It has a complex structure with multiple rings and functional groups .
Molecular Structure Analysis
The SMILES representation of the molecule isO=C1NC(=O)C2=C1c1cn(CCOCCOCCOCCOCCn3cc2c2ccccc32)c2ccccc12 . This representation encodes the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis .
Scientific Research Applications
Synthesis and Characterization
The chemical compound has been the focus of various synthesis and characterization efforts. One study involved the treatment of 1,4-diazacyclohexan-2,5-dione with bromine, resulting in the formation of several compounds including 6-oxo-oxazolo[4,5-b]piperazine and others through reactions with carbamides/thiocarbamides. The synthesized structures were confirmed using IR, 1H, and 13C NMR spectral data analyses (Dabholkar & Wadkar, 2009).
Coordination and Extraction Abilities
Research has also explored compounds for their coordination and extraction abilities towards metal cations. For instance, a compound synthesized from phthaloyl dichloride and 1,4,10-trioxa-7,13-diazacyclopentadecane exhibited high extraction abilities for alkali, alkaline earth, and other metal cations, notably lithium and sodium (Kumagai & Akabori, 1989).
Macrocyclic Complexes and Ligands
Studies on macrocyclic dilactams and their complexes with Ba(II) and Mg(II) perchlorates revealed the formation of complexes with metal-ligand ratios of 1:2 and 1:3, respectively, based on spectral data and elemental analyses (Kılıç & Gündüz, 1986). Another work focused on the synthesis and characterization of a dinucleating tetraaza-dioxo-diphenol macrocyclic ligand, which demonstrated the ability to host two copper ions simultaneously, forming a Cu2O2 bridge (Kong et al., 2003).
Structural Investigations
Several studies have detailed the crystal structures of synthesized compounds, elucidating their geometrical configurations and bonding properties. For instance, the structure of a bisanhydro trimer hydrate formed from 2-amino-5-bromobenzaldehyde was investigated, highlighting the tricyclic molecule's ethoxy derivative rather than a hydroxy derivative as previously observed (Jircitano et al., 1994).
Ligational Properties and Complexation
Research into macrocycles with different molecular topologies obtained through the same synthetic procedure provided insights into their ligational properties and complexation behaviors in aqueous solutions, as investigated through potentiometry and NMR spectroscopy (Bazzicalupi et al., 1994).
properties
CAS RN |
436866-52-3 |
|---|---|
Product Name |
17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione |
Molecular Formula |
C30H31N3O6 |
Molecular Weight |
529.6 g/mol |
IUPAC Name |
17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione |
InChI |
InChI=1S/C30H31N3O6/c34-29-27-23-19-32(25-7-3-1-5-21(23)25)9-11-36-13-15-38-17-18-39-16-14-37-12-10-33-20-24(28(27)30(35)31-29)22-6-2-4-8-26(22)33/h1-8,19-20H,9-18H2,(H,31,34,35) |
InChI Key |
GQZYZXZIMKZCBF-UHFFFAOYSA-N |
SMILES |
C1COCCOCCOCCOCCN2C=C(C3=CC=CC=C32)C4=C(C5=CN1C6=CC=CC=C65)C(=O)NC4=O |
Canonical SMILES |
C1COCCOCCOCCOCCN2C=C(C3=CC=CC=C32)C4=C(C5=CN1C6=CC=CC=C65)C(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















